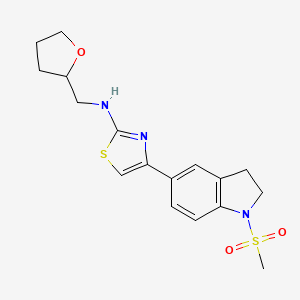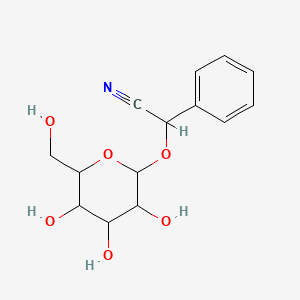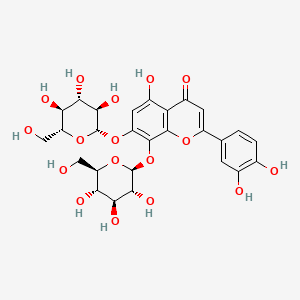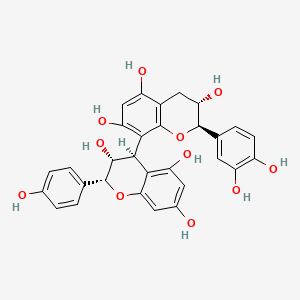
氩
描述
Argon appears as a colorless odorless noncombustible gas. Heavier than air and can asphyxiate by displacement of air. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket . If liquefied, contact of the very cold liquid with water may cause violent boiling. If the water is hot, there is the possibility that a liquid "superheat" explosion may occur. Contacts with water in a closed container may cause dangerous pressure to build.
Argon, refrigerated liquid (cryogenic liquid) appears as a colorless noncombustible liquid. Heavier than air. Contact may cause frostbite. May cause asphyxiation by displacement of air. Prolonged exposure to fire or intense heat may cause the container to rupture violently and rocket.
Argon, also known as [ar] or argon atom, belongs to the class of inorganic compounds known as homogeneous noble gases. These are inorganic non-metallic compounds in which the largest atom is a halogen atom. Within the cell, argon is primarily located in the cytoplasm.
科学研究应用
地质年代学和热年代学
氩-40在钾-氩测年法中起着至关重要的作用,该方法通过氩的含量和钾-40衰变为氩-40来确定岩石和矿物的年龄 {svg_1}。这种技术广泛应用于地质年代学和热年代学中,用于确定火山爆发等地质事件的年代,并了解一个地区的热历史。
中微子探测
在粒子物理领域,液态氩被用作中微子探测器中的靶介质。 中微子和氩原子核之间的相互作用可以通过产生的闪烁光来观察,然后由光电倍增管探测 {svg_2}。这种应用在旨在理解中微子性质和寻找暗物质的实验中至关重要。
辐射探测器和暗物质搜寻
氩-40被用于两相探测器中,这些探测器旨在探测粒子相互作用过程中产生的电离电子。 这些探测器在寻找弱相互作用大质量粒子(WIMP)方面意义重大,WIMP 是暗物质的假想组成部分 {svg_3}.
惰性气体环境
在各种科学实验中,需要惰性气氛来防止与氧气或其他气体发生反应。 氩由于其惰性,常用于实验室中创建这种环境,确保化学分析和反应能够在不受干扰的情况下进行 {svg_4}.
医疗应用
在医疗领域,氩用于冷冻手术,以破坏癌细胞等组织。 它也用于氩等离子体凝固术,这是一种用于控制胃肠道某些病变出血的手术 {svg_5}.
工业流程
氩用于电弧焊接等工业流程中,它提供惰性气氛来保护焊接区域免受大气气体的侵蚀。 这可以防止氧化并确保焊接的强度和质量 {svg_6}.
照明
虽然与氩-40没有直接关系,但氩气用于照明。 它填充白炽灯和荧光灯泡,在其中充当灯丝的保护剂并提高能效 {svg_7}.
作用机制
Target of Action
Argon, a noble gas, is generally regarded as chemically inert . It has been found to exert biological properties, notably neuroprotective and organoprotective effects . The primary targets of argon are believed to be larger proteins, protein cavities, or even receptors . In particular, argon has been suggested to trigger gamma-aminobutyric acid (GABA) neurotransmission by acting at the benzodiazepine binding site and possibly at multiple other discrete sites of the GABA A receptor .
Mode of Action
It has been proposed that argon exerts its effects through interactions with the gaba a receptor . This interaction may lead to changes in neuronal signaling, contributing to the neuroprotective effects observed in various models .
Biochemical Pathways
Argon’s neuroprotective effects have been linked to the modulation of various signaling pathways, including those involving mitogen-activated protein kinases, heat shock proteins, cytokines, and transcription factors .
Pharmacokinetics
Argon’s solubility in blood has been measured for pharmaceutical development , which could impact its bioavailability.
Result of Action
Argon has demonstrated neuroprotective and organoprotective effects in various in vitro and in vivo models . These effects include increased cell survival and improved neuronal function following injury . Argon has also shown protective effects against ischemic pathologies, such as cerebral ischemia, traumatic brain injury, and hypoxic ischemic encephalopathy .
生化分析
Biochemical Properties
Argon, due to its inert nature, does not typically participate in biochemical reactions. It has been observed to interact with certain biomolecules under specific conditions. For instance, argon has been shown to exhibit neuroprotective properties by interacting with proteins and enzymes involved in oxidative stress responses. These interactions are primarily non-covalent and involve the stabilization of protein structures, thereby enhancing their functional integrity .
Cellular Effects
Argon has been found to influence various cellular processes, particularly in the context of neuroprotection. Studies have shown that argon can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, argon has been observed to upregulate the expression of genes involved in antioxidant defense mechanisms, thereby reducing oxidative stress and promoting cell survival . Additionally, argon has been shown to influence cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of argon’s action involves its interaction with biomolecules at the molecular level. Argon has been found to bind to specific protein cavities and receptors, thereby stabilizing their structures and enhancing their functional activity. This binding interaction is primarily non-covalent and involves van der Waals forces and hydrogen bonding. Additionally, argon has been shown to modulate enzyme activity by influencing their conformational states, thereby altering their catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of argon have been observed to change over time. Argon is relatively stable and does not degrade easily, making it suitable for long-term studies. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to argon has been shown to enhance cellular antioxidant defenses and promote cell survival, while long-term exposure may lead to adaptive changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of argon vary with different dosages in animal models. At low doses, argon has been shown to exhibit neuroprotective and organoprotective effects, reducing oxidative stress and promoting tissue repair. At high doses, argon may exert toxic effects, leading to cellular damage and impaired function. Threshold effects have been observed, with beneficial effects occurring at lower doses and adverse effects at higher doses .
Metabolic Pathways
Argon is not directly involved in metabolic pathways due to its inert nature. It can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For instance, argon has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby reducing oxidative stress and promoting cellular homeostasis .
Transport and Distribution
Argon is transported and distributed within cells and tissues primarily through passive diffusion. Due to its small size and non-polar nature, argon can easily diffuse across cell membranes and accumulate in various cellular compartments. Argon does not require specific transporters or binding proteins for its distribution, making it readily accessible to different cellular regions .
Subcellular Localization
Argon is distributed throughout various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its subcellular localization is primarily determined by passive diffusion and does not involve specific targeting signals or post-translational modifications. Argon’s activity and function are influenced by its localization, with its neuroprotective effects being particularly prominent in the mitochondria and nucleus .
属性
IUPAC Name |
argon | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ar | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRFYHLGVUSROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ar] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ar | |
| Record name | ARGON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9251 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ARGON, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2509 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ARGON | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052482, DTXSID30435907, DTXSID90745913, DTXSID40931147 | |
| Record name | Argon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Argon-40Ar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (~36~Ar)Argon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (~41~Ar)Argon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
39.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Argon appears as a colorless odorless noncombustible gas. Heavier than air and can asphyxiate by displacement of air. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket. If liquefied, contact of the very cold liquid with water may cause violent boiling. If the water is hot, there is the possibility that a liquid "superheat" explosion may occur. Contacts with water in a closed container may cause dangerous pressure to build., Argon, refrigerated liquid (cryogenic liquid) appears as a colorless noncombustible liquid. Heavier than air. Contact may cause frostbite. May cause asphyxiation by displacement of air. Prolonged exposure to fire or intense heat may cause the container to rupture violently and rocket., Gas or Vapor; Liquid, Colourless, odourless, non-flammable gas, An inert gas that is colorless and odorless; [ACGIH] Heavier than air; [Burke, p. 90], Liquid, ODOURLESS COLOURLESS LIQUEFIED GAS. | |
| Record name | ARGON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9251 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ARGON, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2509 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Argon | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | ARGON | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Argon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1069 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Argon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ARGON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0154 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
-185.847 °C, -185.9 °C | |
| Record name | Argon, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7902 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ARGON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0154 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble in organic liquids, Solubility of gas in water at 20 °C: 33.6 cu cm/kg water, Argon is two and one half times as soluble in water as nitrogen, having about the same solubility as oxygen., Slightly soluble in water, Solubility in water, ml/100ml at 20 °C: 3.4 | |
| Record name | Argon, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7902 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ARGON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0154 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.633 g/L, Inert gas. Critical density: 535.7 kg/cu m, Solid: density (triple point): 1623 kg/cu m; heat of fusion (triple point):1.191 kJ/mol, exists as face-centered cubic crystals at normal pressure | |
| Record name | Argon, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7902 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
1.38 (Air = 1), Relative vapor density (air = 1): 1.66 | |
| Record name | Argon, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7902 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ARGON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0154 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless monatomic gas | |
CAS No. |
7440-37-1, 1290046-39-7, 13965-95-2, 14163-25-8 | |
| Record name | ARGON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9251 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ARGON, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2509 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Argon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Argon, Elemental | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Argon | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Argon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Argon-40Ar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (~36~Ar)Argon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (~41~Ar)Argon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Argon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARGON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67XQY1V3KH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Argon, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7902 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Argon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ARGON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0154 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-186.36 °C triple point (69 kPa), -189.4 °C, -189.2 °C | |
| Record name | Argon, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7902 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Argon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ARGON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0154 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-morpholinyl)-N-[1-(phenylmethyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide](/img/structure/B1205237.png)
![6-imino-N,13-dimethyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B1205238.png)

![3-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]butanamide](/img/structure/B1205243.png)










